molecular formula C12H13NO3 B3146930 1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione CAS No. 611-41-6

1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No. B3146930
CAS RN: 611-41-6
M. Wt: 219.24 g/mol
InChI Key: NBGGPAMRRAPEJW-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione is a chemical compound with the linear formula C12H13NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including 1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

Pyrrolidine derivatives, including 1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione, are known for their wide range of pharmacological properties . The introduction of different groups in the pyrrolidine-2,5-dione ring can lead to different biological activities .

Scientific Research Applications

Antibacterial Agents

Recent studies have identified pyrrolidine-2,3-diones as novel inhibitors of penicillin-binding protein 3 (PBP3). These compounds exhibit promising antibacterial activity, particularly against multidrug-resistant strains like Pseudomonas aeruginosa. Optimization efforts can lead to more effective antibacterial agents .

Synthetic Chemistry

Researchers have developed efficient methods for synthesizing 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-diones from 3-substituted coumarins and nitromethane. This reaction provides a convenient route to access these compounds, which can be further explored for various applications .

Chiral Moieties and Kinase Inhibition

The chiral moiety in pyrrolidine-2,5-dione influences kinase inhibition. Compounds containing this scaffold have shown nanomolar activity against CK1γ and CK1ε. Understanding the impact of stereoisomers and spatial orientation of substituents is crucial for drug design .

Drug Design and Stereochemistry

The pyrrolidine ring’s stereogenicity significantly affects the biological profile of drug candidates. Different stereoisomers and substituent orientations lead to distinct binding modes with enantioselective proteins. Medicinal chemists can leverage this information to design new pyrrolidine-based compounds .

Future Directions

Pyrrolidine derivatives, including 1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione, continue to be utilized as intermediates in drug research and development . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-10-5-3-9(4-6-10)13-11(14)7-8-12(13)15/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGGPAMRRAPEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501031441
Record name 1-(4-Ethoxyphenyl)-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Ethoxyphenyl)pyrrolidine-2,5-dione

CAS RN

611-41-6
Record name 1-(4-Ethoxyphenyl)-2,5-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=611-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Ethoxyphenyl)-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501031441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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